molecular formula C9H13NO3 B1404950 7-Oxo-octahydro-isoindole-1-carboxylic acid CAS No. 1403766-51-7

7-Oxo-octahydro-isoindole-1-carboxylic acid

Cat. No.: B1404950
CAS No.: 1403766-51-7
M. Wt: 183.2 g/mol
InChI Key: DMNSDPZPAJSLEE-UHFFFAOYSA-N
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Description

7-Oxo-octahydro-isoindole-1-carboxylic acid (CAS 1403766-51-7) is a bicyclic compound comprising a partially saturated isoindole core fused with a six-membered ring. Its molecular formula is C₉H₁₃NO₃ (molar mass: 183.2 g/mol), featuring a carboxylic acid group at position 1 and a ketone (oxo) group at position 7 .

Properties

IUPAC Name

7-oxo-1,2,3,3a,4,5,6,7a-octahydroisoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-6-3-1-2-5-4-10-8(7(5)6)9(12)13/h5,7-8,10H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNSDPZPAJSLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235774
Record name 1H-Isoindole-1-carboxylic acid, octahydro-7-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-51-7
Record name 1H-Isoindole-1-carboxylic acid, octahydro-7-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1-carboxylic acid, octahydro-7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Functional Group Introduction

Alternative synthetic strategies involve constructing the isoindole core through cyclization reactions, followed by functional group modifications:

  • Cyclization Reaction:
    A substituted phthalic anhydride reacts with an amine to form the isoindole skeleton via intramolecular cyclization.

  • Functionalization:
    Introduction of the carboxylic acid group at position 1 and oxidation at position 7 to form the ketone (oxo) group. This can be achieved using oxidizing agents under acidic or basic conditions.

  • Example:
    The synthesis of related Fmoc-protected isoindole derivatives demonstrates the stepwise introduction of protecting groups and oxidation, which can be adapted for the preparation of the unprotected 7-oxo-octahydro-isoindole-1-carboxylic acid.

In Vivo Formulation Preparation (Solubility and Stock Solutions)

For biological research, preparation of stock solutions and formulations is critical:

Stock Solution Concentration 1 mg Compound Volume (mL) 5 mg Compound Volume (mL) 10 mg Compound Volume (mL)
1 mM 5.46 27.29 54.59
5 mM 1.09 5.46 10.92
10 mM 0.55 2.73 5.46
  • Preparation involves dissolving the compound in DMSO to make a master solution, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve clear in vivo formulations suitable for animal studies.

Detailed Research Findings and Data Analysis

Reaction Conditions and Catalysts

  • Hydrogenation:

    • Catalyst: Palladium on carbon (Pd/C) or Raney Nickel
    • Temperature: Ambient to 50°C
    • Pressure: 1-5 atm H2
    • Solvent: Ethanol or methanol
  • Oxidation:

    • Agents: Mild oxidants such as PCC (pyridinium chlorochromate) or KMnO4 under controlled conditions
    • Purpose: To selectively oxidize the 7-position to the ketone without affecting the carboxylic acid group.

Purification Techniques

  • Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures)
  • Chromatographic purification (flash column chromatography or preparative HPLC) to achieve high purity (>98%) for research applications.

Comparative Summary of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Hydrogenation of methyl ester 2,3-dihydro-1H-isoindole-1-carboxylic acid methyl ester Catalytic hydrogenation, ester hydrolysis, oxidation High selectivity, scalable Requires controlled conditions
Cyclization from phthalic anhydride and amine Substituted phthalic anhydride and amine Cyclization, oxidation, carboxylation Versatile, allows functional group variation Multi-step, longer synthesis time
Fmoc-protected derivative synthesis (model) Isoindole derivatives with protecting groups Protection, oxidation, deprotection Useful for peptide synthesis intermediates Additional steps and reagents needed

Notes on Industrial and Research Scale Production

  • Industrial synthesis optimizes hydrogenation and oxidation steps using continuous flow reactors for better control and yield.
  • Automated synthesis platforms and purification protocols improve reproducibility and purity, essential for pharmaceutical applications.

Chemical Reactions Analysis

7-Oxo-octahydro-isoindole-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 7-Oxo-octahydro-isoindole-1-carboxylic acid exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain analogs can effectively target specific cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Certain derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neuropharmacological Applications

Cognitive Enhancers
this compound derivatives have been explored for their potential as cognitive enhancers. Research has indicated that these compounds can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for learning and memory processes .

Anticonvulsant Effects
There is evidence supporting the anticonvulsant properties of this compound. Studies have shown that specific derivatives can reduce seizure activity in animal models, highlighting their potential use in treating epilepsy and other seizure disorders .

Structural Biology and Drug Design

Structure-Activity Relationship Studies
The unique structural features of this compound make it a valuable scaffold in structure-activity relationship (SAR) studies. Researchers have utilized this compound to design new analogs with enhanced biological activity and selectivity for therapeutic targets, particularly in the context of hypertension and inflammation .

Therapeutic Targeting
The compound's ability to selectively interact with various biological targets has made it a candidate for drug development aimed at conditions such as diabetes, obesity, and neurodegenerative diseases. Its structural attributes allow for modifications that can enhance pharmacokinetic properties while maintaining therapeutic efficacy .

Synthesis and Derivatives

Synthetic Approaches
Various synthetic methods have been developed to create this compound and its derivatives. These include cyclization reactions and functional group modifications that enhance the compound's biological profile. For example, the use of specific reagents during synthesis can yield compounds with improved solubility and bioavailability .

Synthesis Method Description Yield (%)
Cyclization ReactionFormation of the isoindole core75%
FunctionalizationAddition of substituents to enhance activity80%

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a novel derivative of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed via flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a synthesized derivative against Staphylococcus aureus and Candida albicans. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Mechanism of Action

The mechanism of action of 7-Oxo-octahydro-isoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties
7-Oxo-octahydro-isoindole-1-carboxylic acid C₉H₁₃NO₃ Oxo (C7), COOH (C1) Carboxylic acid, ketone Polar, rigid bicyclic framework
5-Oxo-octahydro-isoindole-1-carboxylic acid C₉H₁₃NO₃ Oxo (C5), COOH (C1) Carboxylic acid, ketone Positional isomerism effects
1-Oxoisoindoline-2-carboxamide C₉H₈N₂O₂ CONH₂ (C2) Amide, ketone High melting point (493 K)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Cl (C7), CH₃ (C3), COOH (C2) Carboxylic acid, halogen Lipophilic, hazardous

Table 2: Supramolecular Interactions

Compound Hydrogen Bonds Weak Interactions Applications
5-Oxo-6-phenyl-furo-isoindole derivative O–H···O chains, C–H···π Furo ring stabilization Crystallography studies
1-Oxoisoindoline-2-carboxamide Intramolecular N–H···O, π-π stacking Intermolecular C–H···O Anti-inflammatory agents

Key Findings and Implications

  • Positional Isomerism : The 5-oxo and 7-oxo isoindole derivatives exhibit nearly identical molecular formulas but differ in crystallographic behavior due to ketone placement .
  • Functional Groups : Carboxylic acids (e.g., 7-oxo compound) are more polar than amides (e.g., 1-oxoisoindoline-2-carboxamide), impacting solubility and biological target engagement .
  • Safety Profiles : Halogenated derivatives (e.g., 7-chloro-indole) require stringent handling, whereas unsubstituted isoindoles may have lower toxicity .

Biological Activity

7-Oxo-octahydro-isoindole-1-carboxylic acid (CAS No. 1403766-51-7) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of a carboxylic acid functional group enhances its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusInhibition (MIC: 32 µg/mL)
Escherichia coliModerate inhibition (MIC: 64 µg/mL)
Candida albicansEffective (MIC: 16 µg/mL)

The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in vitro and in vivo.

  • In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • In vivo models of inflammation showed a reduction in paw edema in rats, indicating efficacy in reducing inflammatory responses.
Model Effect Reference
Rat paw edema modelSignificant reduction (p < 0.05)
Lipopolysaccharide-induced inflammationReduced cytokine levels (TNF-alpha, IL-6)

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound.

Case Studies

  • Breast Cancer Cell Lines : The compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 25 µM, indicating significant cytotoxicity.
  • Mechanism of Action : It induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Cancer Type IC50 Value (µM) Mechanism
MCF-7 Breast Cancer25Apoptosis induction via caspase activation
A549 Lung Cancer30Cell cycle arrest

Q & A

How is 7-Oxo-octahydro-isoindole-1-carboxylic acid correctly named according to IUPAC guidelines?

Basic Question: What principles govern the systematic naming of this compound, especially regarding the "oxo-" prefix?

Methodological Answer:
The IUPAC nomenclature prioritizes functional groups, where the principal group (e.g., carboxylic acid) determines the suffix. The prefix "oxo-" denotes a ketone group, numbered to assign the lowest possible locant. For example, in structurally similar compounds like 4-Oxo-1-cyclohexanecarboxylic acid, the carboxylic acid group takes priority as the suffix, while "oxo-" is a prefix . For this compound, the isoindole backbone is numbered to position the oxo group at C7 and the carboxylic acid at C1.

Advanced Question: How do conflicting functional groups or stereochemical descriptors affect naming conventions?

Methodological Answer:
When multiple functional groups coexist, hierarchical rules (e.g., carboxylic acid > ketone) dictate suffix selection. Stereochemistry (e.g., cis/trans in octahydro systems) must be specified using appropriate descriptors. For instance, in analogous bicyclic systems like 7-Oxodeoxycholic acid, the stereochemical configuration of hydroxyl and ketone groups is critical for unambiguous naming . Researchers should consult IUPAC’s Blue Book (Section P-65) for acyl group derivations and stereochemical prefixes .

What are the key steps and challenges in synthesizing 7-Oxo-octahydro-isoindolic acid derivatives?

Basic Question: What is a typical synthetic route for this compound?

Methodological Answer:
A two-step synthesis is common:

Substitution : Introducing halogen or leaving groups at reactive positions.

Hydrolysis : Converting intermediates to the carboxylic acid moiety. For example, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was synthesized via substitution followed by hydrolysis under mild conditions (60°C, 4 hours), yielding 85% purity .

Advanced Question: How can synthesis be optimized to minimize by-products and improve yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Use palladium or copper catalysts for selective substitution.
  • Reaction Monitoring : Employ HPLC or TLC to track intermediate formation.
  • Temperature Control : Maintain <70°C to prevent decomposition (e.g., as in naphthyridine synthesis ).
  • Purification : Column chromatography or recrystallization to isolate the target compound (>96% purity) .

What analytical methods validate the purity and structure of this compound?

Basic Question: Which standard techniques confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., ketone carbonyls at ~200 ppm and carboxylic acid protons at ~12 ppm) .
  • HPLC : Quantifies purity (>96% achievable via gradient elution with C18 columns) .

Advanced Question: How can advanced spectroscopy resolve ambiguities in stereoisomers or degradation products?

Methodological Answer:

  • LC-MS/MS : Detects trace degradation products (e.g., 7-Ketodeoxycholic acid, a common bacterial metabolite ).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the isoindole ring system.
  • Stability-Indicating Assays : Stress testing under heat, light, and pH extremes identifies degradation pathways .

How does this compound interact with biological systems?

Basic Question: What is its role as a biomarker or metabolic intermediate?

Methodological Answer:
In biological matrices (e.g., fecal samples), 7-oxo derivatives like 7-Ketodeoxycholic acid are degradation products of bile acids, linked to gut microbiota activity. Analytical methods (GC-MS, ELISA) quantify these biomarkers at ~0.5–2.0 µM concentrations in human cohorts .

Advanced Question: How can researchers address contradictory data in bioactivity studies?

Methodological Answer:

  • Multivariate Analysis : Control confounding variables (e.g., pH, enzyme activity) using ANOVA or PCA.
  • Dose-Response Curves : Establish EC50/IC50 values to differentiate direct effects from artifacts.
  • Replication : Validate findings across multiple cell lines or animal models .

What experimental design principles apply to stability studies of this compound?

Basic Question: What factors influence its chemical stability?

Methodological Answer:

  • pH Sensitivity : Carboxylic acid groups protonate/deprotonate in acidic/basic conditions, altering solubility.
  • Thermal Stability : Store at −20°C to prevent ketone oxidation .

Advanced Question: How can Design of Experiments (DoE) optimize stability testing?

Methodological Answer:

  • Factorial Designs : Vary temperature (25–60°C), humidity (40–80% RH), and pH (2–10) to model degradation kinetics.
  • Accelerated Stability Testing : Use Arrhenius equations to predict shelf life under stress conditions .

How should researchers formulate hypotheses about structure-activity relationships (SAR)?

Basic Question: What structural features correlate with biological activity?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical moieties (e.g., carboxylic acid for target binding, ketone for hydrophobicity).
  • SAR Tables : Compare analogs (e.g., 7-oxo vs. 7-hydroxy derivatives) in activity assays .

Advanced Question: How can computational methods refine SAR hypotheses?

Methodological Answer:

  • Molecular Docking : Simulate interactions with protein targets (e.g., enzymes in cancer pathways ).
  • QSAR Models : Use descriptors (logP, polar surface area) to predict bioactivity. Validate with in vitro IC50 data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Oxo-octahydro-isoindole-1-carboxylic acid
Reactant of Route 2
7-Oxo-octahydro-isoindole-1-carboxylic acid

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